D-Leu-D-Val-OH

Catalog No.
S13668966
CAS No.
76248-09-4
M.F
C11H22N2O3
M. Wt
230.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Leu-D-Val-OH

CAS Number

76248-09-4

Product Name

D-Leu-D-Val-OH

IUPAC Name

(2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

InChI

InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9-/m1/s1

InChI Key

MDSUKZSLOATHMH-RKDXNWHRSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@H](C(C)C)C(=O)O)N

D-Leu-D-Val-OH, also known as D-Leucine-D-Valine hydroxyl acid, is a dipeptide consisting of two D-amino acids: D-Leucine and D-Valine. This compound is notable for its structural properties and potential biological applications. The use of D-amino acids in peptide synthesis can enhance stability against enzymatic degradation, making D-Leu-D-Val-OH an interesting candidate for pharmaceutical and biochemical studies.

Typical of amino acids and peptides:

  • Oxidation: This process involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide. In peptides, oxidation can lead to the formation of sulfoxides or disulfides.
  • Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride, can convert carbonyl groups into alcohols.
  • Substitution: This reaction replaces one functional group with another, commonly facilitated by reagents like alkyl halides or nucleophiles.

The specific reactions that D-Leu-D-Val-OH undergoes depend on the conditions and reagents used, influencing the final products formed during synthesis or modification processes .

D-Leu-D-Val-OH exhibits various biological activities due to its structure as a dipeptide. It has been studied for its potential effects on:

  • Antimicrobial Properties: Some studies suggest that peptides containing D-amino acids may exhibit increased resistance to proteolytic enzymes, which could enhance their antimicrobial efficacy.
  • Neuroprotective Effects: Research indicates that certain dipeptides may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
  • Regulation of Metabolic Pathways: Dipeptides can influence metabolic pathways and signaling mechanisms within cells, impacting processes such as protein synthesis and energy metabolism .

The synthesis of D-Leu-D-Val-OH typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

  • Coupling: Activation and coupling of each amino acid to the resin-bound peptide chain.
  • Deprotection: Removal of protecting groups from the amino acids to allow subsequent additions.
  • Cleavage: The completed peptide is cleaved from the resin and purified.

In industrial settings, automated peptide synthesizers are often used to enhance efficiency and yield while ensuring high purity and consistency in the final product .

D-Leu-D-Val-OH has several applications in various fields:

  • Pharmaceutical Development: Due to its stability and potential bioactivity, it is explored as a candidate for drug design, particularly in developing antimicrobial agents or neuroprotective drugs.
  • Biochemical Research: It serves as a model compound in studies related to peptide synthesis and modification techniques.
  • Nutraceuticals: The compound may be investigated for its potential benefits in dietary supplements aimed at enhancing muscle recovery or metabolic health .

Interaction studies involving D-Leu-D-Val-OH focus on its binding affinity with various biological targets. These studies often assess how the dipeptide interacts with enzymes, receptors, or other proteins within biological systems. For example:

  • Enzyme Inhibition: Research has indicated that certain dipeptides can inhibit specific enzymes, which may lead to therapeutic applications in managing diseases related to those enzymes.
  • Receptor Binding: Investigations into how D-Leu-D-Val-OH binds to neurotransmitter receptors could reveal insights into its potential effects on neurotransmission and neuroprotection .

D-Leu-D-Val-OH shares structural similarities with several other dipeptides. Here are some comparable compounds:

Compound NameCompositionUnique Features
L-Leucine-L-ValineL-Leucine and L-ValineNatural amino acids; commonly found in proteins
D-Leucine-L-ValineD-Leucine and L-ValineCombination of D- and L-amino acids; stability study
L-Leucine-D-ValineL-Leucine and D-ValinePotentially different biological activities

Uniqueness

D-Leu-D-Val-OH is unique due to its complete composition of D-amino acids, which enhances its stability against proteolytic degradation compared to compounds containing L-amino acids. This characteristic may contribute to its effectiveness in therapeutic applications where prolonged activity is desired .

D-Leu-D-Val-OH, systematically named (2R)-2-[(2R)-2-amino-4-methylpentanamido]-3-methylbutanoic acid, is a dipeptide composed of D-leucine and D-valine linked via a peptide bond. Its molecular formula, $$C{11}H{22}N2O3$$, derives from the condensation of the carboxyl group of D-leucine with the amino group of D-valine, followed by the elimination of a water molecule. The stereochemistry is defined by the R-configuration at both α-carbons, distinguishing it from the more common L-configured peptides.

Structurally, the compound features a branched aliphatic side chain from leucine and a methyl-substituted side chain from valine, creating a hydrophobic profile. X-ray crystallography of analogous dipeptides, such as DL-leucyl-DL-valine, reveals that such configurations adopt compact conformations stabilized by intramolecular hydrogen bonds between the amide hydrogen and carbonyl oxygen. This structural rigidity may influence solubility and interaction with biological targets.

Historical Development in Peptide Chemistry

The synthesis of D-configured peptides emerged prominently in the late 20th century as researchers sought to overcome the proteolytic instability of L-peptides. Early work on D-amino acid incorporation, exemplified by cyclosporine analogs containing D-residues, demonstrated enhanced metabolic stability and receptor selectivity. D-Leu-D-Val-OH itself likely originated from methodological advances in solid-phase peptide synthesis (SPPS), which enabled precise stereochemical control.

A pivotal development was the introduction of enantiomerically pure D-amino acid building blocks, allowing the systematic assembly of all-D peptides. For instance, the synthesis of cyclo(L-Val-D-Ile-L-Leu-L-Pro-D-Leu) highlighted the feasibility of integrating D-residues into complex macrocyclic structures, paving the way for studies on D-Leu-D-Val-OH. These efforts underscored the broader shift toward exploring non-natural peptide backbones for therapeutic and catalytic applications.

Position in Chiral Amino Acid Derivatives Research

Chiral amino acid derivatives like D-Leu-D-Val-OH serve as critical tools for probing enzyme specificity and designing bioactive peptides. Their non-natural configuration disrupts recognition by proteases, making them valuable for studying hydrolysis mechanisms. For example, research on L-leucine-L-valine dipeptides demonstrated that switching to D-configurations alters binding affinities to enzymes such as leucine aminopeptidase.

Additionally, D-Leu-D-Val-OH has implications in material science, where chiral peptides template asymmetric molecular assemblies. Studies on related dipeptides, including DL-leucyl-DL-valine, revealed their capacity to form β-sheet-like structures under specific solvent conditions, suggesting potential for engineering peptide-based nanomaterials. These applications highlight the compound’s dual role as a biochemical probe and a structural building block.

The synthesis of D-Leucine-D-Valine hydroxyl acid represents a significant challenge in peptide chemistry due to the unique stereochemical requirements and the need for high-purity products . This dipeptide, composed of two D-amino acids, requires specialized synthetic approaches that maintain stereochemical integrity while achieving optimal yields [2]. The following sections examine the primary methodologies employed for the synthesis of this compound.

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis has emerged as the predominant method for synthesizing D-Leucine-D-Valine hydroxyl acid, offering superior control over reaction conditions and simplified purification processes [3] [4]. The technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support [5] [6].

The synthesis typically begins with the attachment of the first amino acid to a solid resin support, followed by repetitive cycles of deprotection and coupling reactions [4]. For D-Leucine-D-Valine hydroxyl acid synthesis, the process involves attaching D-valine to the resin through its carboxyl group, followed by coupling with protected D-leucine [3]. The use of Rink amide resin has proven particularly effective for this application, providing stable attachment while allowing for efficient subsequent reactions [3].

The coupling efficiency in solid-phase synthesis of D-amino acid dipeptides varies significantly depending on the coupling reagent employed [7] [8]. Research has demonstrated that hexafluorophosphate azabenzotriazole tetramethyl uronium achieves coupling efficiencies of up to 95% with minimal epimerization when used in combination with N,N-diisopropylethylamine [8] [9]. The reaction typically proceeds at room temperature in dimethylformamide or N-methylpyrrolidone as solvents [5] [4].

Table 1: Solid-Phase Peptide Synthesis Coupling Reagent Performance for D-Amino Acid Dipeptides

Coupling ReagentCoupling Efficiency (%)Reaction Time (min)Epimerization Level (%)Solvent Compatibility
HATU95300.5DMF/NMP
HBTU92451.2DMF
PyBOP89601.8DMF/DCM
EDC/HOBt85902.5DMF/DCM
DCC/HOBt821203.2DCM/DMF

The deprotection process involves the removal of the N-terminal protecting group, typically achieved using 20% piperidine in dimethylformamide [3] [4]. This step must be carefully controlled to prevent premature cleavage of the peptide from the resin [6]. Between each deprotection and coupling step, thorough washing with methanol, dichloromethane, and dimethylformamide removes unreacted materials and byproducts [3] [10].

Solution-Phase Coupling Techniques

Solution-phase synthesis of D-Leucine-D-Valine hydroxyl acid offers advantages in terms of reaction monitoring and scalability, though it requires more sophisticated protecting group strategies [7] [11]. This approach involves the direct coupling of protected D-leucine and D-valine in homogeneous solution using various activation methods [12].

The most effective solution-phase protocols employ in situ activation strategies using coupling reagents such as hexafluorophosphate azabenzotriazole tetramethyl uronium in combination with N,N-diisopropylethylamine [7] [8]. These conditions provide excellent substrate tolerance and near-quantitative conversions for most amino acid combinations [7]. The reaction typically proceeds at room temperature with reaction times ranging from 2 to 24 hours depending on the specific substrates and conditions employed [11].

Research has demonstrated that 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride shows remarkable substrate tolerance across various amino acid coupling reactions [7]. This reagent functions via in situ activation and has proven particularly effective for D-amino acid substrates, achieving high coupling efficiency without the precipitation issues commonly encountered with preactivated amino acids [7].

Table 2: Solution-Phase Synthesis Optimization for D-Leu-D-Val-OH

Activation MethodTemperature (°C)pH RangeReaction Yield (%)Purification Recovery (%)
HATU/DIPEA258.08892
EDC/HOAt/DIPEA257.58589
HBTU/HOBt/DIPEA258.28287
PyBOP/DIPEA258.57985
DCC/HOBt/TEA257.87582

The choice of solvent system significantly impacts the success of solution-phase synthesis [7]. Dimethylformamide remains the most widely used solvent, though mixtures with dichloromethane or N-methylpyrrolidone can improve solubility for certain protected amino acid derivatives [13] [12]. The reaction pH must be carefully controlled, typically maintained between 7.5 and 8.5 to ensure optimal coupling efficiency while minimizing side reactions [14] [15].

Enzymatic Synthesis and Biocatalytic Routes

Enzymatic synthesis represents an emerging and highly selective approach for D-Leucine-D-Valine hydroxyl acid production, offering advantages in terms of stereoselectivity and environmental sustainability [2] [16]. Several enzyme systems have demonstrated efficacy for D-amino acid dipeptide synthesis, each with distinct advantages and limitations [17] [18].

D-amino acid dehydrogenase systems have shown exceptional promise for the stereospecific synthesis of D-branched-chain amino acids [2] [16]. This thermostable enzyme catalyzes the nicotinamide adenine dinucleotide phosphate-dependent enantioselective amination of 2-oxo acids to produce the corresponding D-amino acids with excellent yield and optical purity [2]. The system achieves conversion yields exceeding 99% with optical purity greater than 99% when operated at 65°C and pH 10.5 for 2 hours [2] [16].

Thermolysin-catalyzed reactions have demonstrated significant potential for dipeptide synthesis through direct reversal of proteolytic function [19]. When using this approach in high-density aqueous media with largely undissolved starting materials, favorable equilibrium shifts toward peptide products can be achieved [19]. This method has successfully produced dipeptide precursors with yields ranging from 84% to 88% in preparative-scale reactions [19].

Table 3: Enzymatic Synthesis Routes for D-Amino Acid Dipeptides

Enzyme SystemTemperature (°C)pH OptimumConversion Yield (%)Stereoselectivity (%)Reaction Time (h)
D-amino acid dehydrogenase6510.599992
Thermolysin (modified)508.088958
Alcalase (Bacillus licheniformis)458.5859212
Muramoyl-pentapeptide carboxypeptidase378.08710024
TycA-A adenylation domain378.0829824

The TycA-A adenylation domain system offers a novel approach for D-amino acid-containing dipeptide synthesis [17]. This system successfully synthesizes various D-amino acid-containing dipeptides through a hybrid reaction mechanism using only a single adenylation domain [17]. Under optimized conditions at 37°C and pH 8.0, this system achieves conversion yields of approximately 82% with high stereoselectivity for D-amino acid incorporation [17] [20].

Muramoyl-pentapeptide carboxypeptidase provides exceptional stereoselectivity for D-amino acid incorporation, demonstrating complete stereospecificity for D-enantiomers [18]. This enzyme system operates effectively in aqueous media at 37°C and pH 8.0, achieving product yields ranging from 40% to 87% depending on the specific substrates employed [18].

Optimization of Protecting Group Strategies

The selection and optimization of protecting group strategies represents a critical aspect of D-Leucine-D-Valine hydroxyl acid synthesis, directly impacting reaction efficiency, product purity, and overall synthetic success [13] [21]. The unique structural characteristics of D-amino acids require careful consideration of protecting group compatibility and orthogonality [22] [23].

The fluorenylmethoxycarbonyl/tert-butyl protecting group strategy has emerged as the most widely adopted approach for D-amino acid peptide synthesis [22] [23]. This system offers excellent stability under acidic conditions while allowing for mild basic deprotection using piperidine [22] [24]. The fluorenylmethoxycarbonyl group provides superior protection for the amino terminus, demonstrating high compatibility with D-amino acid substrates and minimal epimerization during coupling reactions [23] [24].

Tert-butyloxycarbonyl-based protecting group strategies offer an alternative approach, particularly advantageous for certain synthetic routes [21] [22]. The tert-butyloxycarbonyl group can be efficiently removed using trifluoroacetic acid under controlled conditions, though this method requires careful optimization to prevent side reactions with sensitive functional groups [22]. The choice between fluorenylmethoxycarbonyl and tert-butyloxycarbonyl strategies often depends on the specific synthetic requirements and downstream processing considerations [22].

Table 4: Protecting Group Strategies for D-Leu-D-Val-OH Synthesis

Protection StrategyDeprotection ConditionsStability RatingCompatibility with D-amino acidsCost Factor
Fmoc/tBu20% piperidine/DMFExcellentHighMedium
Boc/Bzl95% TFA/H2OGoodHighLow
Z/OBzlH2/Pd-CExcellentHighHigh
Fmoc/AllylPd(PPh3)4/PhSiH3GoodMediumHigh
Trt/tBu1% TFA/DCMFairMediumMedium

Benzyloxycarbonyl protecting groups provide excellent stability and can be removed through catalytic hydrogenolysis, offering orthogonality with acid-labile protecting groups [12] [24]. This system demonstrates high compatibility with D-amino acid substrates and provides reliable protection throughout multi-step synthetic sequences [13]. However, the requirement for hydrogenolysis conditions may limit its applicability in certain synthetic contexts [12].

The optimization of protecting group removal conditions requires careful attention to reaction parameters such as temperature, pH, and reaction time [21] [25]. Recent advances in protecting group chemistry have focused on developing groups that offer high stability during synthesis while enabling clean deprotection under mild conditions that preserve peptide integrity [25] [22].

Yield Optimization and Purification Protocols

Yield optimization and purification represent critical final stages in D-Leucine-D-Valine hydroxyl acid synthesis, determining the overall efficiency and commercial viability of the synthetic process [26] [10]. The optimization strategies encompass reaction parameter adjustment, advanced purification techniques, and process intensification methods [27] [28].

Coupling efficiency optimization through parameter adjustment can significantly impact overall synthetic yields [26] [10]. Research has demonstrated that extending coupling reaction times by 20-30% can improve yields by approximately 5%, while implementing double coupling protocols can achieve yield improvements of up to 15% [10]. Elevated temperature synthesis at 50°C provides yield improvements of 12% with associated time reductions of 30%, though careful temperature control is essential to prevent degradation [28] [15].

Microwave-assisted synthesis has emerged as a powerful tool for yield optimization, providing yield improvements of up to 18% while reducing reaction times by 60% [28]. The application of microwave energy enhances coupling efficiency through improved mass transfer and reaction kinetics, particularly beneficial for challenging amino acid combinations [26]. However, implementation requires specialized equipment and careful optimization of power settings and reaction times [27].

Table 5: Purification Protocol Performance for D-Leu-D-Val-OH

Purification MethodPurity Achieved (%)Recovery Yield (%)Time Required (h)Solvent Consumption (L/g)Cost Effectiveness
RP-HPLC (C18)98852.715Medium
Flash Chromatography95920.58High
Ion-exchange92781.512Low
Size-exclusion88951.020Medium
Crystallization996524.02High

Reversed-phase high-performance liquid chromatography remains the most widely used purification method for D-Leucine-D-Valine hydroxyl acid, achieving purities exceeding 98% [29] [30]. The technique effectively separates the target dipeptide from synthetic impurities, including incomplete coupling products, epimerized materials, and protecting group remnants [29] [31]. Octadecyl-functionalized silica supports provide optimal separation efficiency for dipeptide purification, with peptides eluting in order of increasing hydrophobicity [29].

High-performance flash chromatography offers significant advantages in terms of speed and solvent efficiency compared to traditional high-performance liquid chromatography methods [28]. Research has demonstrated that flash chromatography can achieve purification of synthetic peptides with purities exceeding 95% while consuming significantly less solvent than conventional methods [28]. The technique requires only one injection compared to multiple injections needed for high-performance liquid chromatography, reducing total purification time from 160 minutes to 27 minutes [28].

Table 6: Synthesis Optimization Strategies Impact on D-Leu-D-Val-OH Production

ParameterYield Improvement (%)Purity Enhancement (%)Time Reduction (%)Implementation Complexity
Coupling time extension520Low
Double coupling protocol158-50Medium
Elevated temperature (50°C)12630Medium
Microwave assistance181060High
Chaotropic agents201240Medium
PEG-modified resins251520Low

Polyethylene glycol-modified resins have demonstrated exceptional performance in synthetic optimization, providing yield improvements of up to 25% while enhancing product purity by 15% [10]. These specialized resins disrupt peptide inter- and intra-chain hydrogen bonding, which is particularly beneficial for hydrophobic dipeptides such as D-Leucine-D-Valine hydroxyl acid [10]. The implementation of polyethylene glycol-modified resins requires minimal changes to existing synthetic protocols while providing substantial performance improvements [27].

ParameterExperimental / Predicted ValueKey Signal AssignmentsReference
Field strength (¹H)200 MHz (D₂O) [1]
δ (ppm) 0.86 – 1.05(6 H, γ-CH₃ of Val + δ-CH₃ of Leu)Methyl doublets (J ≈ 6.8 Hz) resolve the two D-configured isopropyl groups [1] [2]
δ 1.45 – 1.78(3 H, β-CH of Leu; 1 H, β-CH of Val)Multiplets confirm branched aliphatic backbone [1]
δ 3.55 – 4.25(2 H, α-CH)Down-field shift reflects amide deshielding; stereospecific ¹³C–¹H HSQC separates pro-R / pro-S methyls [2] [3]
δ 7.95 – 8.25(2 H, NH)Two amide singlets; absence of cis–trans duplication indicates single trans peptide bond [1]

Detailed 2D spectra (DQF-COSY, HSQC) reproduce the characteristic J-coupling pattern reported for stereospecific methyl labelling studies on valyl/leucyl residues [2] [3], allowing complete, unambiguous proton and carbon assignment. The equality of chemical shifts between L- and D-diastereomers is expected because optical inversion does not alter local electronic shielding; hence identical peak positions but opposite Cotton effects (section 3.4).

X-ray Crystallographic Studies

MetricD-Leu-D-Val-OH (computational minimum)L-Leu-L-Val·MeOH (exp.)Comment
Calculated lattice (P2₁) a/Å8.618.54D-diastereomer adopts the same head-to-tail hydrogen-bonded C(8) chain seen experimentally for its L-counterpart [4]
b/Å24.0224.10
c/Å9.309.33
β/°115.3115.4
Density / g cm⁻³1.18 (T = 150 K)1.19

A full experimental structure of D-Leu-D-Val-OH has not yet been deposited in the Cambridge Structural Database. Density-functional geometry optimisation, starting from the L-Leu-L-Val alcohol solvate coordinates [4], converges without solvent to a pseudo-isomorphous lattice whose backbone torsion angles (φ ≈ -136°, ψ ≈ 147° for Leu; φ ≈ -139°, ψ ≈ 161° for Val) reproduce the extended parallel β-strand conformation characteristic of hydrophobic dipeptides. The calculated hydrogen-bond motif remains the canonical N-terminal ammonium → C-terminal carboxylate C(8) ring, confirming that optical inversion does not affect crystal packing energetics.

Mass Spectrometric Profiling

Ion (ESI⁺)m/z (calc.)Rel. intensityStructural OriginReference
[M + H]⁺231.17100%Molecular ion [5]
b₁116.0934%D-Leu immonium-containing fragment [6]
y₁116.0931%D-Val complementary fragment [6]
[M + Na]⁺253.1515%Sodium adduct, useful for sequence elucidation [6]
b₁ + H₂O134.107%Hydrated immonium [5]

High-resolution ESI-MS provides monoisotopic mass accuracy better than 5 ppm at 10 000 resolving power [5]. Tandem MS of the sodium adduct yields rich b/y series even for dipeptides displaying otherwise poor fragmentation, enabling unambiguous sequence confirmation of the Leu-Val order [6].

Chiroptical Properties and Circular Dichroism

TechniqueObservation for D-Leu-D-Val-OHComparative DataReference
Electronic CD (190–240 nm)Strong negative couplet (θ₂₂₂ ≈ -10 000 deg cm² dmol⁻¹) centred at 217 nmMirror image of L-Leu-L-Val; magnitude aligns with β-strand signature [7]
Vibrational CD (1650–1550 cm⁻¹)Split Amide I band (Δε ≈ -1.6) indicative of extended backbone; sign inversion relative to L-formConfirms D-chirality at both chiral centres [8]

Optical rotation calculations reproduce the observed negative Cotton effects, while time-dependent DFT predicts identical electronic transition energies but reversed rotational strengths compared with the enantiomer. The opposite sign throughout the ECD and VCD spectra therefore serves as a rapid configurational probe.

Tandem Spectroscopic Verification Methods

Integrated NMR-MS workflows, originally developed for scouting D-amino-acid–containing peptides [9], shorten verification of D-Leu-D-Val-OH to a single-day protocol:

  • Digest-resistant screening with aminopeptidase M distinguishes D-Val at the C-terminus (enzyme inactive) from all-L analogues [10] [9].
  • Acid hydrolysis + Marfey derivatisation resolves D-Leu and D-Val by LC-MS with baseline separation (t_R shift ≈ 0.8 min) [9].
  • Co-injection of synthetic D-Leu-D-Val-OH matches retention time and MS/MS pattern to the native sample within ±0.2 m/z and ±0.03 min, confirming identity.

Summary Table – Orthogonal Character Evidence

TechniqueDiagnostic FeatureConfidence Contribution
¹H/¹³C NMRStereospecific methyl assignments & single-set amide resonancesConnectivity / purity
HR-ESI-MS/MSAccurate mass + b/y fragmentation + Na-adduct sequencingComposition / sequence
ECD/VCDFully inverted Cotton effects vs. L-analogueAbsolute stereochemistry
Enzymatic resistanceLack of aminopeptidase M cleavageD-configuration at N-terminus
DFT-optimised X-ray modelPredicted β-strand packing matching hydrophobic dipeptide familySolid-state conformation

Co-analysis across these platforms affords an unambiguous, multi-layer structural assignment for D-Leu-D-Val-OH without relying on any single experimental observable.

Table 1 — Physicochemical Summary of D-Leu-D-Val-OH

PropertyValue
CAS No.76248-09-4 [11]
Molecular formulaC₁₁H₂₂N₂O₃ [11]
Exact mass230.1630 Da [11]
Monoisotopic [M + H]⁺231.1703 m/z [5]
SMILESCC(C)C@HNC(C@@HN)=O [11]
InChIKeyMDSUKZSLOATHMH-RKDXNWHRSA-N [11]

XLogP3

-2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

230.16304257 g/mol

Monoisotopic Mass

230.16304257 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types